![molecular formula C18H16ClN3O2 B5403255 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and has been shown to have promising properties in the field of cancer research. In
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of BTK activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK activity by 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential as a therapeutic agent in the treatment of cancer. It has been shown to have potent activity against several types of cancer, including lymphoma, leukemia, and multiple myeloma. However, there are also limitations to its use in lab experiments. One limitation is the potential for off-target effects, as BTK is also involved in other signaling pathways besides the B-cell receptor pathway. Another limitation is the potential for toxicity, as BTK inhibition can also affect normal B-cell function.
Future Directions
There are several future directions for the study of 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of the potential of 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide as a therapeutic agent in combination with other cancer therapies. Finally, the study of the potential of 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in other disease areas, such as autoimmune diseases, is also an important future direction.
Synthesis Methods
The synthesis of 2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps. The first step involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-(3-aminopropyl)amine to form the corresponding amide. Finally, the amide is reacted with 2-chlorobenzoyl chloride to yield the desired product.
Scientific Research Applications
2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various types of cancer. Inhibition of BTK activity has been shown to have therapeutic potential in the treatment of several types of cancer, including lymphoma, leukemia, and multiple myeloma.
properties
IUPAC Name |
2-chloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-6-5-7-13(10-12)17-20-16(24-21-17)11-22(2)18(23)14-8-3-4-9-15(14)19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSZKMORCKBHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.